molecular formula C21H16F3N3O2S B2374415 2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide CAS No. 878226-79-0

2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B2374415
CAS No.: 878226-79-0
M. Wt: 431.43
InChI Key: QGHPQVNHOULNPN-XSFVSMFZSA-N
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Description

2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound with a unique structure that includes cyano, dimethylphenyl, oxo, trifluoromethylphenyl, and thiazolidinylidene groups

Scientific Research Applications

2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylamine with cyanoacetic acid to form the intermediate 2-cyano-N-(2,5-dimethylphenyl)acetamide. This intermediate is then reacted with 2-(trifluoromethyl)benzaldehyde and thiosemicarbazide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2,5-dimethylphenyl)acetamide: This compound is a precursor in the synthesis of the target compound and shares some structural similarities.

    2-cyano-N-(4-trifluoromethylphenyl)acetamide: Another related compound with a similar cyanoacetamide structure but different substituents.

Uniqueness

The uniqueness of 2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S/c1-12-7-8-13(2)16(9-12)26-19(29)14(10-25)20-27(18(28)11-30-20)17-6-4-3-5-15(17)21(22,23)24/h3-9H,11H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHPQVNHOULNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=C2N(C(=O)CS2)C3=CC=CC=C3C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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